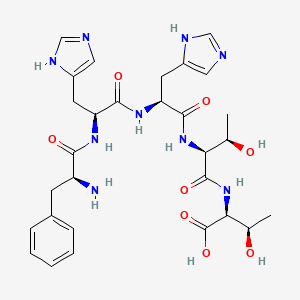
L-Phenylalanyl-L-histidyl-L-histidyl-L-threonyl-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanyl-L-histidyl-L-histidyl-L-threonyl-L-threonine is a synthetic peptide composed of five amino acids: phenylalanine, histidine, histidine, threonine, and threonine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-histidyl-L-histidyl-L-threonyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-phenylalanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-histidine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (L-histidine, L-threonine, and L-threonine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automated peptide synthesizers are often used to streamline the process and ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
L-Phenylalanyl-L-histidyl-L-histidyl-L-threonyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized to form histidine-derived products.
Reduction: The peptide can be reduced to alter its structure and properties.
Substitution: Specific amino acids within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution Reagents: Amino acid derivatives, coupling agents like HATU or EDC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of 2-oxo-histidine.
Applications De Recherche Scientifique
L-Phenylalanyl-L-histidyl-L-histidyl-L-threonyl-L-threonine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects and as a drug delivery vehicle.
Materials Science: Explored for its use in the development of peptide-based materials and nanostructures.
Mécanisme D'action
The mechanism of action of L-Phenylalanyl-L-histidyl-L-histidyl-L-threonyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific application and context in which the peptide is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanyl-L-histidyl-L-phenylalanine: Similar in structure but with a different sequence of amino acids.
L-Phenylalanyl-L-proline: Contains phenylalanine and proline instead of histidine and threonine.
Uniqueness
L-Phenylalanyl-L-histidyl-L-histidyl-L-threonyl-L-threonine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications where other peptides may not be suitable.
Propriétés
Numéro CAS |
297180-94-0 |
|---|---|
Formule moléculaire |
C29H39N9O8 |
Poids moléculaire |
641.7 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C29H39N9O8/c1-15(39)23(28(44)38-24(16(2)40)29(45)46)37-27(43)22(10-19-12-32-14-34-19)36-26(42)21(9-18-11-31-13-33-18)35-25(41)20(30)8-17-6-4-3-5-7-17/h3-7,11-16,20-24,39-40H,8-10,30H2,1-2H3,(H,31,33)(H,32,34)(H,35,41)(H,36,42)(H,37,43)(H,38,44)(H,45,46)/t15-,16-,20+,21+,22+,23+,24+/m1/s1 |
Clé InChI |
GBHLWFDLFXYNCF-SAUXEOITSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)N)O |
SMILES canonique |
CC(C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


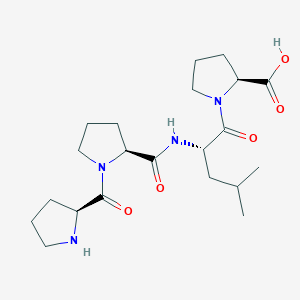
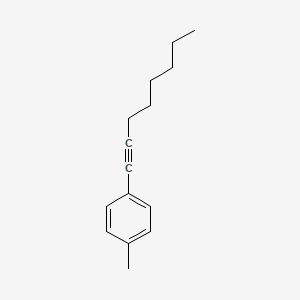
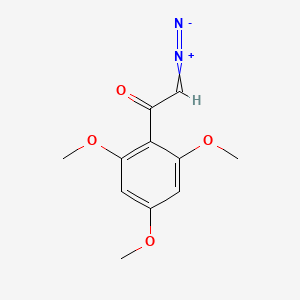
![3H-[1,2,4]Oxadiazolo[4,3-A]pyridine](/img/structure/B12569900.png)
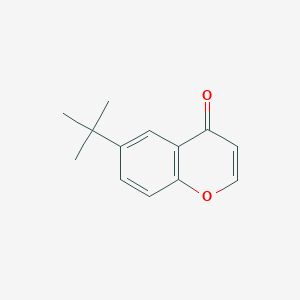
![2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide](/img/structure/B12569910.png)

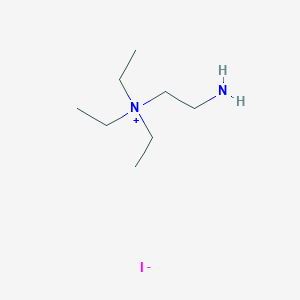
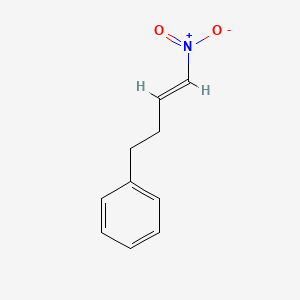
![Heptanenitrile, 7-[bis(1-methylethyl)phosphino]-](/img/structure/B12569929.png)
![Propanamide, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12569936.png)


![4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B12569969.png)
